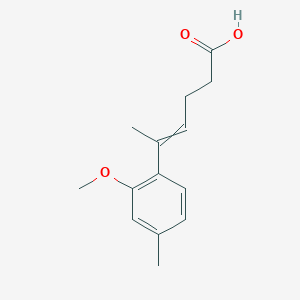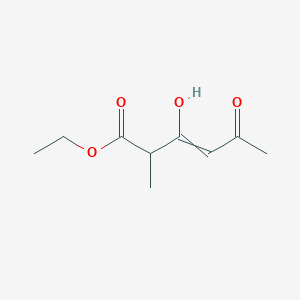![molecular formula C38H35O4P-2 B12564465 [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate CAS No. 184016-73-7](/img/structure/B12564465.png)
[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate: is a complex organic compound with a unique structure that includes multiple aromatic rings and phosphate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of phosphate groups. Common reagents used in these reactions include organophosphates, aromatic hydrocarbons, and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Potential medical applications include its use as a drug candidate for targeting specific biochemical pathways.
Industry: In industry, this compound can be used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: Used in the synthesis of N,N-disubstituted piperazines.
Uniqueness: What sets [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate apart is its unique structure, which allows for specific interactions with molecular targets and its versatility in various applications across different fields.
特性
CAS番号 |
184016-73-7 |
|---|---|
分子式 |
C38H35O4P-2 |
分子量 |
586.7 g/mol |
IUPAC名 |
[1-(2,3-diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate |
InChI |
InChI=1S/C38H37O4P/c1-24-20-26(3)34(27(4)21-24)37(35-28(5)22-25(2)23-29(35)6)38(42-43(39,40)41)33-19-13-18-32(30-14-9-7-10-15-30)36(33)31-16-11-8-12-17-31/h7-23H,1-6H3,(H2,39,40,41)/p-2 |
InChIキー |
XNVNEQYWQUHODW-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C2=CC=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OP(=O)([O-])[O-])C5=C(C=C(C=C5C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
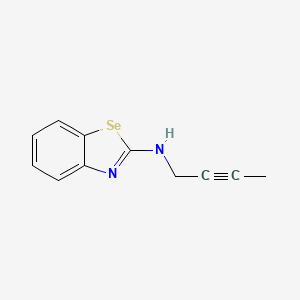
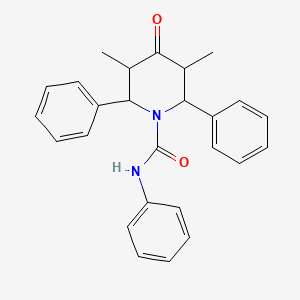
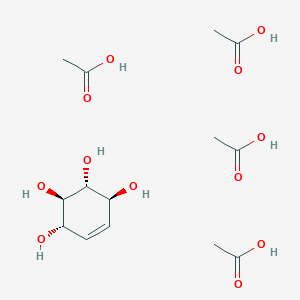
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
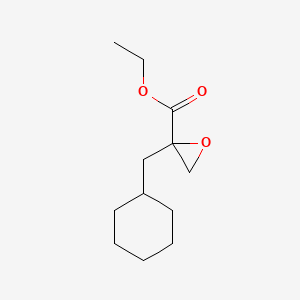
![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
